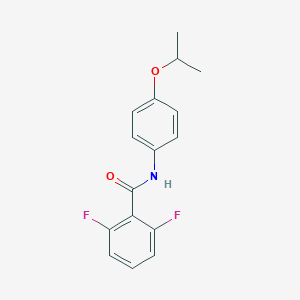![molecular formula C15H17ClN2O2 B267037 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267037.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, also known as CTMP, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. CTMP belongs to the class of pyrazole derivatives and has been shown to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is not fully understood. However, it has been suggested that 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole exerts its biological activities through the inhibition of the enzyme COX-2, which is involved in the inflammatory response. 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been shown to improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been shown to have low toxicity in animal models. However, one limitation of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities.
Orientations Futures
There are several future directions for the research on 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. One direction is to investigate the potential use of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole involves the reaction of 1H-pyrazole-3,4,5-trimethylcarboxylic acid with 4-chloro-3-methylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then acetylated with acetic anhydride to obtain 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been reported in several scientific papers, and the purity of the compound has been confirmed through various analytical techniques such as NMR, LC-MS, and HPLC.
Applications De Recherche Scientifique
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been shown to have a positive effect on memory and learning in animal models.
Propriétés
Nom du produit |
1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-7-13(5-6-14(9)16)20-8-15(19)18-12(4)10(2)11(3)17-18/h5-7H,8H2,1-4H3 |
Clé InChI |
XFTWMWYTFJMDFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C(=C(C(=N2)C)C)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)N2C(=C(C(=N2)C)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)

![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)
![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)